

# An In-depth Technical Guide to the CDK/CRK Inhibitor RGB-286147

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RGB-286147**

Cat. No.: **B1679313**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**RGB-286147** is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).<sup>[1]</sup> Extensive research has demonstrated its ability to induce cell cycle arrest, inhibit DNA replication, and trigger apoptosis in a broad range of tumor cell lines, including those that are non-cycling.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **RGB-286147**, supported by quantitative data and detailed experimental protocols.

## Chemical Structure and Properties

**RGB-286147**, a pyrazolo[3,4-d]pyrimidin-4-one derivative, possesses a well-defined chemical structure that contributes to its specific kinase inhibitory activity.

- IUPAC Name: 1-(2,6-Dichlorophenyl)-1,5-dihydro-6-((4-(2-hydroxyethoxy)phenyl)methyl)-3-(1-methylethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
- CAS Number: 784211-09-2
- Molecular Formula: C<sub>23</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>3</sub>
- Molecular Weight: 473.35 g/mol

- SMILES String: CC(C)c1nnnc2c(N(c3c(Cl)cccc3Cl)C(=O)c2n1)Cc4ccc(OCCO)cc4

Chemical Structure:



## Mechanism of Action

**RGB-286147** exerts its anti-tumor effects primarily through the competitive inhibition of the ATP-binding pocket of a specific subset of kinases, predominantly within the CDK and CRK families. This inhibition disrupts the normal progression of the cell cycle and activates apoptotic pathways.

## Kinase Inhibition Profile

**RGB-286147** has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations ( $IC_{50}$ ) for several key kinases are summarized in the table below.

| Kinase Target      | IC <sub>50</sub> (nM) |
|--------------------|-----------------------|
| CDK1/cyclin B      | 48                    |
| CDK2/cyclin E      | 15                    |
| CDK3/cyclin E      | 9                     |
| CDK4/cyclin D1     | 839                   |
| CDK5/p35           | 10                    |
| CDK6/cyclin D3     | 282                   |
| CDK7/cyclin H/MAT1 | 71                    |
| CDK9/cyclin T1     | 9                     |
| GSK3 $\beta$       | 754                   |

Data compiled from multiple sources.

## Cellular Effects

The inhibition of key CDKs by **RGB-286147** leads to a cascade of cellular events, culminating in the suppression of tumor cell growth and proliferation.

- Cell Cycle Arrest: Treatment of cancer cells with **RGB-286147** leads to a pronounced arrest in the G1 phase of the cell cycle.<sup>[1]</sup> This is a direct consequence of inhibiting CDKs that are essential for the G1 to S phase transition.
- Inhibition of DNA Replication: By blocking the activity of CDKs required for the initiation and elongation of DNA synthesis, **RGB-286147** effectively halts DNA replication in tumor cells.<sup>[1]</sup>
- Induction of Apoptosis: **RGB-286147** is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in treated cells.<sup>[1]</sup>

## Quantitative Biological Activity

The anti-tumor activity of **RGB-286147** has been quantified across a variety of cancer cell lines. The following table summarizes key growth inhibition ( $GI_{50}$ ) and inhibitory concentration ( $IC_{50}$ ) values.

| Cell Line                 | Assay Type                                | Value (nM) | Exposure Time |
|---------------------------|-------------------------------------------|------------|---------------|
| HCT116                    | Cell Viability ( $IC_{50}$ )              | 57         | 24 hours      |
| HCT116 (non-cycling)      | Growth Inhibition ( $IC_{50}$ )           | 40         | Not specified |
| 60 Tumorigenic Cell Lines | Average Growth Inhibition ( $GI_{50}$ )   | <10        | 48 hours      |
| HCT116                    | Colony Formation Inhibition ( $IC_{50}$ ) | 57         | Not specified |

Data compiled from multiple sources.[\[1\]](#)

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by **RGB-286147** and a typical experimental workflow for its evaluation.

RGB-28614T Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **RGB-286147**.

[Click to download full resolution via product page](#)

Caption: Typical experimental workflow.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **RGB-286147**.

### Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **RGB-286147** on the viability of cancer cell lines, such as HCT116.

- Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **RGB-286147** in complete culture medium. Remove the medium from the wells and add 100  $\mu\text{L}$  of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO<sub>2</sub>.
- MTT Addition: Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with **RGB-286147**.

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **RGB-286147** for the desired duration.
- Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

- Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the samples using a flow cytometer.
- Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

## **Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)**

This protocol is for the detection and quantification of apoptotic cells following treatment with **RGB-286147**.

- Cell Treatment: Treat cells with **RGB-286147** as described for the cell cycle analysis.
- Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
- Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
- Incubation: Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
- Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

## **PARP Cleavage Detection (Western Blot)**

This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis, in cells treated with **RGB-286147**.

- Protein Extraction: Treat cells with **RGB-286147**, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Conclusion

**RGB-286147** is a valuable research tool for investigating the roles of CDKs and CRKs in cell cycle regulation and apoptosis. Its potent and selective inhibitory activity makes it a promising candidate for further investigation in the context of anti-cancer drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SID 26758448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the CDK/CRK Inhibitor RGB-286147]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679313#what-is-the-chemical-structure-of-rgb-286147>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)